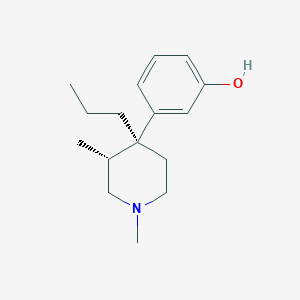

Picenadol

Description

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |

InChI |

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1 |

InChI Key |

RTOHPIRUUAKHOZ-BBRMVZONSA-N |

Isomeric SMILES |

CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O |

Canonical SMILES |

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |

Synonyms |

Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Picenadol: A Technical Guide

Abstract: Picenadol (LY-97435) is a centrally acting analgesic agent with a unique pharmacological profile as an opioid mixed agonist-antagonist.[1][2] Structurally a 4-phenylpiperidine (B165713) derivative, its distinct mechanism of action arises not from its interaction with multiple opioid receptor subtypes, but from its nature as a racemic mixture.[1][3][4] This guide provides an in-depth exploration of this compound's mechanism, detailing its stereoisomeric pharmacology, receptor binding profile, downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Tale of Two Isomers

The defining characteristic of this compound is that its mixed agonist-antagonist properties are a direct consequence of its stereochemistry. The drug is a racemic mixture of two enantiomers with opposing effects at the mu (µ)-opioid receptor.[1][4][5]

-

The Agonist: (+)-Picenadol (d-isomer, LY136596) : The dextrorotatory enantiomer, with a (3R,4R) configuration, is a potent agonist at the µ-opioid receptor.[3][5][6] This isomer is responsible for the analgesic properties of the racemic mixture.[4][7]

-

The Antagonist: (-)-Picenadol (l-isomer, LY136595) : The levorotatory enantiomer, with a (3S,4S) configuration, is a competitive antagonist at the µ-opioid receptor.[3][5][6] Its antagonist potency is approximately one-tenth that of nalorphine.[1][4] This isomer's function is to modulate and limit the agonist activity of the d-isomer, which is believed to contribute to a lower potential for abuse and physical dependence.[1][3][7]

This unique interplay means that this compound's overall effect is a balance between the strong analgesic action of one isomer and the concurrent, weaker antagonistic action of the other.

Opioid Receptor Binding Profile

Evaluation of this compound's affinity for the three major opioid receptor subtypes reveals a distinct profile compared to other mixed agonist-antagonists.

-

Mu (µ) and Delta (δ) Receptors: this compound exhibits high affinity for both µ and δ opioid receptors.[1][2][4][8]

-

Kappa (κ) Receptor: It has a markedly lower affinity for the κ-opioid receptor.[1][2][4][8] This low activity at the κ-receptor is advantageous, as it avoids the dysphoric and psychotomimetic side effects often associated with κ-agonists like pentazocine.[3]

Quantitative Pharmacology

The most definitive quantitative analysis of this compound's mechanism comes from in vivo studies examining the interaction between its isomers. A Schild regression analysis was performed using an electric shock titration model in squirrel monkeys to quantify the antagonist potency of the l-isomer (LY136595) against the antinociceptive effects of the d-isomer (LY136596).

| Parameter | Value | Experimental Model | Description | Reference |

| Apparent pA₂ | 5.67 ± 0.07 | Electric Shock Titration (Squirrel Monkey) | The pA₂ value quantifies the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. | [7] |

| Schild Plot Slope | -0.60 ± 0.05 | Electric Shock Titration (Squirrel Monkey) | For a purely competitive antagonist, the slope of the Schild plot should not be significantly different from -1.0. The observed slope suggests the interaction may not be perfectly competitive in vivo. | [7] |

| Analgesic Potency | ~1/3 of Morphine | Mouse Writhing & Rat Tail Heat Tests | Compares the dose required to produce a specific analgesic effect against a standard opioid. | [1][4] |

Downstream Signaling Pathways

As a µ-opioid receptor agonist, the d-isomer of this compound initiates a G-protein-mediated signaling cascade, which is the foundation of its analgesic effect. Opioid receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ).[9]

-

Receptor Activation: The (+)-isomer binds to and activates the µ-opioid receptor on the neuronal cell surface.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.

-

Downstream Effects: The dissociated Gαᵢ and Gβγ subunits mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[10]

-

-

Reduced Neuronal Excitability: The combined effect of hyperpolarization and reduced neurotransmitter release (due to decreased calcium influx) leads to a reduction in neuronal excitability and inhibits the transmission of nociceptive signals.[10]

Secondary Pharmacological Profile

Beyond its primary opioid receptor activity, this compound and its isomers have been noted to possess anticholinergic activity.[5][11] This action can contribute to its side-effect profile and may influence its overall pharmacological effects in complex ways, particularly in behavioral studies where combinations with naloxone (B1662785) can unmask these effects.[12]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vivo and in vitro assays.

Radioligand Competitive Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Objective: To quantify the affinity of this compound's isomers for µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of a single human opioid receptor subtype (µ, δ, or κ).[11]

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the unlabeled test compound (e.g., (+)-Picenadol).[1][11][13]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[1]

-

Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Rat Tail-Flick Test

This in vivo assay measures a spinal nociceptive reflex to determine analgesic efficacy.

-

Objective: To assess the analgesic potency of this compound.

-

Methodology:

-

Animal Handling: A rat is gently placed in a restraining device, allowing its tail to be exposed.[12]

-

Stimulus Application: A focused beam of radiant heat or immersion in a temperature-controlled water bath (e.g., 55°C) is applied to a specific portion of the rat's tail.[3][5]

-

Latency Measurement: A timer starts simultaneously with the heat application. The time taken for the rat to flick its tail away from the noxious stimulus is recorded as the tail-flick latency.[3]

-

Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 10-12 seconds) is established. If the rat does not respond within this time, the stimulus is removed, and the maximum latency is recorded.[5][14]

-

Procedure: Baseline latency is measured before drug administration. The test compound (this compound) or a control (vehicle, morphine) is then administered. Latency is re-measured at set time points (e.g., 15, 30, 60, 90 minutes) post-administration to determine the peak effect and duration of action.[14]

-

Acetic Acid-Induced Writhing Test

This in vivo model assesses visceral pain and is sensitive to peripheral and central analgesics.

-

Objective: To evaluate the analgesic activity of this compound against chemically-induced visceral pain.

-

Methodology:

-

Animal Grouping: Mice are divided into control and test groups.[6][15]

-

Drug Administration: The test compound (this compound), a standard drug (e.g., indomethacin), or a vehicle is administered, typically 30-60 minutes before the writhing induction.[15][16]

-

Induction of Writhing: A dilute solution of an irritant, such as acetic acid (e.g., 0.5-1%), is injected intraperitoneally.[6][16] This induces a characteristic pain-like behavior known as writhing, which involves abdominal constrictions and stretching of the hind limbs.[17]

-

Observation: Following a short latency period (e.g., 5 minutes), each mouse is placed in an observation chamber, and the number of writhes is counted over a defined period (e.g., 10-20 minutes).[6][16]

-

Data Analysis: The mean number of writhes in the drug-treated groups is compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

-

Conclusion

The mechanism of action of this compound is a compelling example of stereopharmacology. It functions as a mixed agonist-antagonist not through differential activity at multiple receptor subtypes, but through the combined action of its constituent enantiomers at the µ-opioid receptor. The (+)-isomer provides potent analgesia, while the (-)-isomer acts as an intrinsic modulator, a design that theoretically offers a favorable therapeutic window and a reduced liability for dependence. Its high affinity for µ and δ receptors, coupled with low affinity for the κ receptor, further refines its profile, distinguishing it from many other opioid analgesics. This intricate balance of agonist and antagonist properties within a single racemic compound underscores the importance of stereochemistry in rational drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tail flick test - Wikipedia [en.wikipedia.org]

- 4. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. benchchem.com [benchchem.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Picenadol: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a unique opioid analgesic characterized by its novel mixed agonist-antagonist mechanism of action, stemming from its nature as a racemic mixture. Developed by Eli Lilly and Company in the 1970s, this 4-phenylpiperidine (B165713) derivative comprises a d-enantiomer that is a potent µ-opioid agonist and an l-enantiomer (B50610) that acts as a µ-opioid antagonist. This intrinsic combination was designed to provide effective analgesia with a reduced potential for abuse and other opioid-related side effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, pharmacology, and clinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Discovery and Historical Context

This compound, also known as LY-97435, was developed by Eli Lilly in the 1970s as part of a broader research effort into synthetic opioids. The primary goal was to create an analgesic with a safety profile superior to that of existing opioids like morphine and pethidine, particularly concerning abuse liability and respiratory depression. The innovative approach with this compound was the deliberate combination of agonist and antagonist properties within a single racemic compound. The (3R,4R) isomer was identified as the µ-opioid agonist responsible for the analgesic effects, while the (3S,4S) isomer was found to be the µ-opioid antagonist.[1] This design intended for the antagonist to mitigate some of the undesirable effects of the agonist. Although investigated for various applications, including dental and obstetric pain, this compound was never commercialized.[1]

Chemical Synthesis

The synthesis of this compound has been approached through various methods, with a focus on stereoselective synthesis to isolate its active enantiomers. A notable method involves a concise, stereoselective four-step synthesis.

Stereoselective Synthesis Experimental Protocol

A four-step stereoselective synthesis of this compound has been reported. The process begins with 1,3-dimethyl-4-piperidone and proceeds through a Horner-Wadsworth-Emmons reaction, a directed 1,4-addition with an aryl cuprate, reduction, and deprotection to yield this compound.

Step 1: Horner-Wadsworth-Emmons Reaction To a solution of potassium hydroxide (B78521) (1.95 equivalents) in water at -5°C, the ketophosphonate (2 equivalents) is added dropwise. This is followed by the addition of 1,3-dimethylpiperidone via a syringe pump, with the reaction mixture maintained at -5°C for 40 hours. An extractive workup yields the enone as a mixture of isomers.

Step 2: Conjugate Addition The Grignard reagent is prepared by reacting m-bromo-iso-propoxybenzene with magnesium turnings in tetrahydrofuran (B95107) (THF) at reflux for 1.5 hours. This is then used to form an aryl cuprate, which undergoes a directed 1,4-addition to the previously synthesized enone.

Step 3 & 4: Reduction and Deprotection The product from the conjugate addition is then subjected to reduction and deprotection steps to yield the final this compound molecule.

Pharmacodynamics

This compound's unique pharmacological profile is a direct result of its racemic nature. The d-isomer is a potent µ-opioid agonist, while the l-isomer is a µ-opioid antagonist. This combination results in a mixed agonist-antagonist profile for the racemic mixture.[2]

Opioid Receptor Binding Affinity

This compound exhibits a high affinity for both µ (mu) and δ (delta) opioid receptors, with a markedly lower affinity for the κ (kappa) receptor.[2] This profile is distinct from many other mixed agonist-antagonist opioids.

Table 1: Opioid Receptor Binding Affinities (Ki values)

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| (+)-Picenadol (agonist) | Data not available | Data not available | Data not available |

| (-)-Picenadol (antagonist) | Data not available | Data not available | Data not available |

| Racemic this compound | High Affinity | High Affinity | Low Affinity |

Signaling Pathway

As a µ-opioid agonist, the d-isomer of this compound is presumed to activate the Gi/o-coupled signaling cascade, which is characteristic of opioid receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This cascade of events at the cellular level underlies the analgesic effects of the compound.

Preclinical Pharmacology

The analgesic and antagonist properties of this compound have been evaluated in various animal models.

Analgesic Activity

The analgesic potency of racemic this compound has been estimated to be approximately one-third that of morphine in the mouse writhing and rat tail heat tests.[2] The d-isomer is responsible for this analgesic activity.

Table 2: Preclinical Analgesic Activity of this compound

| Test | Species | Compound | ED50 (mg/kg) | Potency vs. Morphine |

|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse | Racemic this compound | Data not available | ~1/3 |

| Tail Flick/Heat Test | Rat | Racemic this compound | Data not available | ~1/3 |

| Electric Shock Titration | Squirrel Monkey | (+)-Picenadol | 0.3-3.0 (dose-related increase in shock intensity) | - |

Note: Specific ED50 values are not consistently reported in the reviewed literature.

Antagonist Activity

Racemic this compound itself exhibits weak antagonist activity. However, its l-isomer is a more potent opioid antagonist, with an antagonist potency approximately one-tenth that of nalorphine.[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse): This model assesses visceral pain.

-

Animals: Male mice are typically used.

-

Procedure: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

-

Drug Administration: The test compound (this compound) or a control is administered prior to the acetic acid injection.

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Endpoint: A reduction in the number of writhes compared to the control group indicates analgesic activity. The dose that produces a 50% reduction in writhing is determined as the ED50.

Rat Tail Flick/Heat Test: This model evaluates the response to thermal pain.

-

Animals: Rats are commonly used.

-

Procedure: A focused beam of heat is applied to the rat's tail.

-

Observation: The latency to a "flick" or withdrawal of the tail from the heat source is measured.

-

Drug Administration: The test compound is administered, and the tail-flick latency is measured at various time points.

-

Endpoint: An increase in the tail-flick latency indicates analgesia. A cut-off time is typically used to prevent tissue damage.

Pharmacokinetics

The disposition of racemic this compound has been studied in humans. The pharmacokinetics are stereoselective, with differences observed in the plasma concentrations of the two enantiomers. Following administration, this compound is extensively metabolized, primarily through glucuronidation and sulfation. N-desmethylthis compound sulfate (B86663) is also a notable metabolite. The majority of the administered dose is excreted in the urine, with very little unchanged this compound being eliminated.

Clinical Studies

This compound has been evaluated in clinical trials for the management of postoperative pain, including after dental surgery and cesarean section.

Postoperative Dental Pain

In a large multicenter study involving patients with moderate to severe pain following the extraction of impacted molars, single oral doses of this compound were compared to codeine and placebo.

Table 3: Clinical Trial of this compound in Postoperative Dental Pain [3]

| Treatment Group | N | Pain Intensity Difference (Sum) | Total Pain Relief | Peak Pain Relief | Duration of Analgesia (hours) |

|---|---|---|---|---|---|

| This compound 15 mg | 102 | - | - | - | - |

| This compound 30 mg | 102 | Significantly > Placebo | Significantly > Placebo | Significantly > Placebo | Significantly > Placebo |

| Codeine 30 mg | 102 | - | - | - | - |

| Codeine 90 mg | 102 | Significantly > Placebo | Significantly > Placebo | Significantly > Placebo | Significantly > Placebo |

| Placebo | 100 | - | - | - | - |

Note: The study concluded that 22 mg of this compound was equianalgesic to 60 mg of codeine. This compound 30 mg was found to be safe in this model.[3]

Post-Cesarean Section Pain

This compound has also been studied for the relief of pain following cesarean section, with its efficacy and side effect profile compared to meperidine and placebo.

Table 4: Clinical Trial of this compound in Post-Cesarean Section Pain [4]

| Treatment Group | N | Analgesia | Common Side Effects |

|---|---|---|---|

| This compound 25 mg (IM) | - | Similar to Meperidine 100 mg | Similar to Meperidine 100 mg |

| Meperidine 100 mg (IM) | - | Similar to this compound 25 mg | Similar to this compound 25 mg |

| Placebo | - | Less effective than active treatments | - |

Note: A 50 mg intramuscular dose of this compound was also studied and found to be effective, but with a higher incidence of side effects such as confusion, speech disorders, and tremors, suggesting that 25 mg is a more acceptable dosage.

Safety and Tolerability

Extensive pharmacological investigations have suggested that this compound has a low potential to produce common opiate-like side effects, including a reduced liability for abuse and physical dependence.[2] This improved safety profile was a key objective in its development and is attributed to the presence of the antagonist l-isomer in the racemic mixture.

Conclusion

This compound represents a significant and innovative approach in the field of opioid analgesic development. Its conception as a racemic mixture of a potent agonist and an antagonist was a pioneering strategy to enhance the safety profile of opioid therapy. Although it never reached commercialization, the study of this compound has provided valuable insights into the pharmacology of mixed agonist-antagonist opioids and continues to be a relevant case study for researchers and scientists in the field of drug development. The data from its preclinical and clinical evaluations demonstrate a compound with clear analgesic efficacy and a potentially favorable side-effect profile, highlighting the potential of this unique therapeutic approach.

References

- 1. zenodo.org [zenodo.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in a large multicenter dental pain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (LY 150720) compared with meperidine and placebo for relief of post-cesarean section pain: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

Picenadol: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique molecule in that it is administered as a racemic mixture, with its distinct enantiomers possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the µ-opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon this compound a pharmacological profile characterized by effective analgesia with a potentially lower risk for abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated for clinical use in applications such as postoperative pain, it was never commercialized.[1] This guide provides a detailed overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a 1,3,4-trisubstituted-4-arylpiperidine derivative.[1] Its core structure consists of a piperidine (B6355638) ring with methyl and propyl substitutions, and a phenyl group attached to the 4-position of the piperidine ring.

Chemical Identity

The chemical identifiers and structural information for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1] |

| CAS Number | 79201-85-7[1] |

| Molecular Formula | C₁₆H₂₅NO[1] |

| Molar Mass | 247.382 g/mol [1] |

| SMILES | CCC[C@]1(--INVALID-LINK--CN(CC1)C)C2=CC(O)=CC=C2[1] |

| InChI Key | RTOHPIRUUAKHOZ-BBRMVZONSA-N[1] |

| Synonyms | LY-97435, LY150720[1][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not widely available in the published literature. The available solubility information is presented below.

| Property | Value |

| Solubility | Soluble in DMSO. |

Pharmacology

The pharmacology of this compound is defined by its unique mixed agonist-antagonist action, a direct consequence of its stereochemistry.

Mechanism of Action

This compound is a racemic mixture of two enantiomers with distinct and opposing activities at opioid receptors:

-

(+)-Picenadol (d-isomer, LY136596): This enantiomer is a potent agonist at the µ-opioid receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[2][3]

-

(-)-Picenadol (l-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the overall agonist effect of the racemate.[2][3]

This combination results in a mixed agonist-antagonist profile for the parent compound, this compound.[1] This profile is thought to contribute to a ceiling effect for certain opioid-mediated adverse effects and a lower potential for abuse.[1]

Receptor Binding Profile

An in vivo study in squirrel monkeys provided an apparent pA₂ value, a measure of antagonist potency, for the antagonist l-isomer (LY136595).

| Compound | Parameter | Value |

| (-)-Picenadol (LY136595) | Apparent pA₂ | 5.67 ± 0.07 |

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.

Pharmacodynamic Effects: Analgesia

Preclinical and clinical studies have demonstrated the analgesic efficacy of this compound. Its potency has been compared to that of other well-established opioid analgesics.

| Comparison Agent | Model | Relative Potency/Efficacy |

| Morphine | Mouse Writhing Test, Rat Tail Heat Test | This compound is approximately 1/3 as potent as morphine.[2][3] |

| Meperidine (Pethidine) | Post-Cesarean Section Pain | Analgesia and side effects are similar to meperidine. |

| Codeine | Postoperative Dental Pain | A 25 mg oral dose of this compound showed analgesic efficacy comparable to a 60 mg dose of codeine. |

Signaling Pathways

As this compound primarily exerts its effects through the µ- and δ-opioid receptors, it activates the canonical G-protein signaling cascades associated with these receptors. Both are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαᵢ/ₒ).

G-Protein Dependent Opioid Receptor Signaling

Upon agonist binding (by the (+)-isomer of this compound), the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

-

Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and pharmacological evaluation of this compound.

Chemical Synthesis

The synthesis of this compound and related 1,3,4-trisubstituted-4-arylpiperidines is described in U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine structure.

In Vitro Protocol: Radioligand Competition Binding Assay

To determine the binding affinity (Kᵢ) of this compound and its isomers for opioid receptors, a radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from µ, δ, or κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

-

Radioligands:

-

µ-receptor: [³H]DAMGO

-

δ-receptor: [³H]DPDPE

-

κ-receptor: [³H]U-69,593

-

-

Test Compounds: this compound and its purified (+)- and (-)-isomers.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

-

Assay Setup: In triplicate in a 96-well plate, set up the following conditions:

-

Total Binding: Assay buffer + Radioligand + Membrane suspension.

-

Non-specific Binding: Assay buffer + Radioligand + Naloxone (10 µM) + Membrane suspension.

-

Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test compound + Membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash filters multiple times with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

-

In Vivo Protocols: Analgesia Models

This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

Procedure:

-

Acclimation: Acclimate mice to the testing environment.

-

Dosing: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).

-

Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

Procedure:

-

Restraint: Gently restrain the rat, allowing the tail to be free.

-

Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Dosing: Administer this compound or a vehicle control.

-

Post-Dose Latency: At various time points after drug administration, repeat the latency measurement.

-

Analysis: An increase in the tail withdrawal latency compared to baseline indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

References

An In-depth Technical Guide on the Enantiomers of Picenadol and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a 4-phenylpiperidine (B165713) derivative developed by Eli Lilly in the 1970s, is a unique opioid analgesic.[1] It is a racemic mixture composed of two enantiomers with distinct and opposing pharmacological activities. The (+)-enantiomer, specifically the (3R,4R) isomer, is a potent µ-opioid receptor agonist, responsible for the analgesic effects of the racemate.[1] Conversely, the (-)-enantiomer, the (3S,4S) isomer, acts as an opioid antagonist.[1] This inherent agonist-antagonist profile within a single racemic compound gives this compound a mixed agonist-antagonist character, which has been suggested to result in a lower abuse potential compared to pure opioid agonists.[1]

This technical guide provides a comprehensive overview of the stereospecific activity of this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation.

Receptor Binding Affinity of this compound Enantiomers

| Opioid Receptor Subtype | (+)-Picenadol (Agonist) | (-)-Picenadol (Antagonist) | Racemic this compound |

| µ (mu) | High Affinity | Moderate to High Affinity | High Affinity |

| δ (delta) | High Affinity | Moderate Affinity | High Affinity |

| κ (kappa) | Low Affinity | Low Affinity | Markedly Lower Affinity |

Note: Specific Kᵢ or IC₅₀ values from competitive binding assays are not consistently reported in the available literature. The terms "High," "Moderate," and "Low" are based on qualitative descriptions from various sources.

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptor Affinity

This widely used in vitro assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.

Objective: To determine the inhibition constant (Kᵢ) of (+)-Picenadol and (-)-Picenadol for the µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human or rodent µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligands:

-

µ-opioid receptor: [³H]DAMGO (a selective agonist) or [³H]naloxone (a non-selective antagonist).

-

δ-opioid receptor: [³H]DPDPE (a selective agonist).

-

κ-opioid receptor: [³H]U69,593 (a selective agonist).

-

-

Test Compounds: (+)-Picenadol and (-)-Picenadol.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (B1662785) (e.g., 10 µM).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Contains assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Contains assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.

-

Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound (e.g., (+)-Picenadol or (-)-Picenadol), and membrane suspension.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Functional Activity of this compound Enantiomers

The functional activity of the this compound enantiomers determines their physiological effects. The (+)-enantiomer exhibits agonist activity, primarily at the µ-opioid receptor, leading to analgesia. The (-)-enantiomer displays antagonist properties.

In Vivo Analgesic Activity Assays

1. Acetic Acid-Induced Writhing Test in Mice

This test is a model of visceral pain and is used to screen for analgesic compounds.

Procedure:

-

Animal Acclimatization: Acclimate male mice to the testing environment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control like morphine, and test groups receiving different doses of (+)-Picenadol).

-

Drug Administration: Administer the test compounds, vehicle, or positive control, typically via subcutaneous or intraperitoneal injection.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 10-20 minutes).

-

Data Analysis: Compare the mean number of writhes in the drug-treated groups to the vehicle control group. The percentage of inhibition of writhing is calculated as an index of analgesia.

2. Rat Tail-Flick Test

This is a common method to assess spinal analgesia.

Procedure:

-

Animal Acclimatization: Acclimate male rats to the testing apparatus.

-

Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Grouping and Drug Administration: Group the animals and administer the test compounds, vehicle, or a positive control (e.g., morphine).

-

Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.

In Vitro Functional Assays for Signaling Pathway Analysis

1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to a receptor upon agonist binding. It provides a measure of the functional efficacy of an agonist.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor.

-

Assay Components: In assay tubes, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist ((+)-Picenadol).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve. From this curve, the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) can be determined, which are measures of the agonist's potency and efficacy, respectively.

2. Forskolin-Induced cAMP Accumulation Assay

This assay is used to determine the effect of a Gᵢ-coupled receptor agonist on adenylyl cyclase activity.

Procedure:

-

Cell Culture: Culture cells expressing the µ-opioid receptor.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist and Forskolin Treatment: Treat the cells with varying concentrations of the agonist ((+)-Picenadol) followed by stimulation with forskolin, a direct activator of adenylyl cyclase.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., ELISA or TR-FRET).

-

Data Analysis: Plot the cAMP levels against the agonist concentration. A decrease in forskolin-stimulated cAMP accumulation indicates that the agonist is activating the Gᵢ-coupled µ-opioid receptor. The IC₅₀ (concentration of agonist that inhibits 50% of the forskolin-induced cAMP production) can be determined.

Signaling Pathway of (+)-Picenadol

As a µ-opioid receptor agonist, (+)-Picenadol is expected to activate the canonical Gᵢ/Gₒ protein signaling cascade.

Upon binding of (+)-Picenadol to the µ-opioid receptor, the associated heterotrimeric G protein (Gᵢ/Gₒ) is activated. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gα subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate ion channel activity, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in the analgesic effect.

Stereoselective Synthesis and Chiral Resolution

The distinct pharmacological activities of the this compound enantiomers necessitate methods for their individual preparation. This can be achieved through stereoselective synthesis or by resolution of the racemic mixture.

A concise, four-step stereoselective synthesis of racemic this compound has been reported.[4] This method utilizes a Horner-Wadsworth-Emmons reaction of 1,3-dimethyl-4-piperidone followed by a directed 1,4-addition of an aryl cuprate, reduction, and deprotection.[4]

For the separation of the enantiomers, chiral high-performance liquid chromatography (HPLC) is a common and effective technique. Racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of opioid analgesics, have been successfully resolved using commercially available chiral stationary phases such as Chiralcel OD and Chiralcel OJ, which are based on cellulose (B213188) derivatives.

Conclusion

The enantiomers of this compound present a classic example of stereospecificity in pharmacology, with the (+)-enantiomer acting as a µ-opioid agonist and the (-)-enantiomer as an antagonist. This unique profile has implications for its therapeutic use and abuse potential. A thorough understanding of the specific activity of each enantiomer, derived from detailed in vitro and in vivo studies, is crucial for the rational design and development of related analgesic compounds. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers in the field of opioid pharmacology and drug discovery. Further research to quantify the binding affinities and functional potencies of the individual enantiomers at all three opioid receptor subtypes would provide a more complete picture of their pharmacological profiles.

References

- 1. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and its agonist and antagonist isomers on schedule-controlled behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,4R)-Picenadol as a μ-Opioid Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol is a centrally acting analgesic agent belonging to the 4-phenylpiperidine (B165713) class of opioids. It is a racemic mixture, with its pharmacological activity uniquely distributed between its stereoisomers. The dextrorotatory (+) isomer, with the absolute configuration (3R,4R), is a potent agonist at the μ-opioid receptor (MOR), responsible for the compound's analgesic effects. In contrast, the levorotatory (-) isomer is an opioid antagonist. This technical guide provides an in-depth overview of (3R,4R)-Picenadol's function as a μ-opioid agonist, focusing on its pharmacological properties, the signaling pathways it initiates, and the experimental methodologies used for its characterization.

Pharmacological Profile of (3R,4R)-Picenadol

(3R,4R)-Picenadol, also known as LY136596, is the eutomer of the racemic mixture this compound (LY150720) and is responsible for its analgesic properties.[1]

Receptor Binding and Selectivity: (3R,4R)-Picenadol exhibits a high affinity for both the μ- and δ-opioid receptors, with a markedly lower affinity for the κ-opioid receptor.[2][3] This profile distinguishes it from some other mixed agonist-antagonists.

In Vivo Analgesic Potency: In preclinical animal models, the analgesic potency of racemic this compound is estimated to be approximately one-third that of morphine.[2] Studies in squirrel monkeys using electric shock titration have demonstrated that the d-isomer produces dose-related increases in the pain threshold, an effect that is blocked by the opioid antagonist naloxone.[4] The levorotatory isomer, on the other hand, does not produce analgesia on its own but can antagonize the effects of morphine.[4]

Quantitative Data for Reference μ-Opioid Agonists

To provide a framework for understanding the potency and efficacy of a potent μ-opioid agonist, the following tables summarize data for DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin) and morphine.

Table 1: μ-Opioid Receptor Binding Affinities (Ki)

| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |

| DAMGO | [³H]-DAMGO | Rat brain homogenates | ~1-5 | [5] |

| Morphine | [³H]-DAMGO | Rat brain homogenates | 1.2 | [5] |

Table 2: In Vitro Functional Activity at the μ-Opioid Receptor (GTPγS Assay)

| Compound | Parameter | Value | System | Reference |

| DAMGO | EC50 | ~20-100 nM | Cell membranes expressing hMOR | [3] |

| DAMGO | Emax | 100% (Full Agonist) | Cell membranes expressing hMOR | [3] |

| Morphine | EC50 | ~50-200 nM | Cell membranes expressing hMOR | [6] |

| Morphine | Emax | Partial to Full Agonist | Cell membranes expressing hMOR | [6] |

μ-Opioid Receptor Signaling Pathways

Activation of the μ-opioid receptor by an agonist like (3R,4R)-Picenadol initiates a cascade of intracellular signaling events. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the following key events occur:

-

G-Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

Collectively, these actions lead to a reduction in neuronal excitability and the transmission of nociceptive signals, resulting in analgesia.

Experimental Protocols

Detailed experimental protocols for the characterization of μ-opioid agonists are crucial for reproducible and accurate results. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Radioligand Binding Assay Workflow

Materials:

-

Cell membranes expressing the human μ-opioid receptor (hMOR).

-

Radioligand (e.g., [³H]-DAMGO).

-

Test compound ((3R,4R)-Picenadol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane suspension. Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a test compound, providing information on its potency (EC50) and efficacy (Emax).

[³⁵S]GTPγS Binding Assay Workflow

Materials:

-

Cell membranes expressing the hMOR.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Test compound ((3R,4R)-Picenadol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membrane suspension, GDP, and varying concentrations of the test compound.

-

Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

(3R,4R)-Picenadol is the pharmacologically active enantiomer of this compound, functioning as a potent agonist at the μ-opioid receptor. Its high affinity for μ and δ receptors, coupled with its demonstrated in vivo analgesic effects, underscores its significance in the study of opioid pharmacology. While specific in vitro quantitative data remains elusive in the public domain, the established methodologies for receptor binding and functional assays provide a clear path for its further characterization. The understanding of its interaction with the μ-opioid receptor and the subsequent signaling cascades is fundamental for the development of novel analgesics and for a deeper comprehension of opioid-mediated therapeutic effects. This guide serves as a foundational resource for researchers and professionals in the field of drug development and pain research.

References

- 1. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of this compound (LY150720) and its stereoisomers on electric shock titration in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

(3S,4S)-Picenadol as an Opioid Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol, a 4-phenylpiperidine (B165713) derivative, is a racemic mixture with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors. This duality arises from the distinct activities of its stereoisomers. The (3R,4R)-enantiomer is a potent µ-opioid agonist, responsible for the analgesic effects of the racemic mixture. Conversely, the (3S,4S)-enantiomer, the focus of this guide, functions as an opioid antagonist.[1][2] This technical guide provides an in-depth overview of (3S,4S)-Picenadol's properties as an opioid antagonist, summarizing available data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Concepts: Opioid Antagonism of (3S,4S)-Picenadol

Quantitative Data Summary

The following tables summarize the available quantitative data for the antagonist activity of the levo-isomer of this compound, which corresponds to the (3S,4S)-enantiomer.

Table 1: In Vivo Antagonist Potency of (3S,4S)-Picenadol Isomer

| Parameter | Value | Species | Assay | Agonist Challenged | Reference |

| Apparent pA₂ | 5.67 ± 0.07 | Squirrel Monkey | Electric Shock Titration | (3R,4R)-Picenadol (LY136596) | [3] |

Note: The pA₂ value is a measure of the potency of an antagonist. A higher pA₂ value indicates a more potent antagonist.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). As an antagonist, (3S,4S)-Picenadol binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. This blocks the downstream signaling cascade typically initiated by an agonist.

Experimental Protocols

Detailed experimental protocols for the characterization of (3S,4S)-Picenadol as an opioid antagonist are provided below. These are representative protocols based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This in vitro assay determines the binding affinity (Kᵢ) of (3S,4S)-Picenadol for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of (3S,4S)-Picenadol at µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

(3S,4S)-Picenadol.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone at 10 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a determined protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of (3S,4S)-Picenadol, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of (3S,4S)-Picenadol.

-

Determine the IC₅₀ value (concentration of (3S,4S)-Picenadol that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This in vitro functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Objective: To determine the functional antagonist potency (IC₅₀ or Kₑ) of (3S,4S)-Picenadol.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

A standard opioid agonist (e.g., DAMGO for µ).

-

(3S,4S)-Picenadol.

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Membrane and Compound Preparation: Prepare dilutions of the agonist and (3S,4S)-Picenadol.

-

Pre-incubation: In a 96-well plate, incubate membranes with varying concentrations of (3S,4S)-Picenadol and a fixed concentration of GDP.

-

Agonist Stimulation: Add a fixed concentration of the agonist to stimulate G-protein activation.

-

Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and measure the bound radioactivity.

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the log concentration of (3S,4S)-Picenadol.

-

Determine the IC₅₀ value for the inhibition of agonist-stimulated binding.

-

The antagonist equilibrium dissociation constant (Kₑ) can be calculated using the Gaddum equation.

-

In Vivo Antagonist Activity Assessment (Schild Analysis)

This in vivo method is used to quantify the potency of a competitive antagonist.

Objective: To determine the pA₂ value of (3S,4S)-Picenadol.

Experimental Model: Squirrel monkeys trained to respond to an electric shock titration schedule.

Procedure:

-

Agonist Dose-Response Curve: Establish a dose-response curve for the antinociceptive effect of an opioid agonist (e.g., (3R,4R)-Picenadol).

-

Antagonist Pre-treatment: Administer different fixed doses of the antagonist, (3S,4S)-Picenadol.

-

Agonist Challenge: After a pre-determined time, re-determine the agonist dose-response curve in the presence of each dose of the antagonist.

-

Data Analysis:

-

Measure the dose ratio (the factor by which the agonist dose must be increased to produce the same effect in the presence of the antagonist).

-

Construct a Schild plot: log(dose ratio - 1) versus the negative log of the molar concentration of the antagonist.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value.

-

Conclusion

(3S,4S)-Picenadol is the opioid antagonist enantiomer of the mixed agonist-antagonist analgesic, this compound. While its clinical development has been limited, its distinct pharmacological profile provides a valuable tool for opioid receptor research. The available in vivo data confirms its antagonist activity, although a more complete in vitro characterization would further elucidate its receptor interaction profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the antagonist properties of (3S,4S)-Picenadol and similar compounds.

References

An In-depth Technical Guide to the Racemic Properties of Picenadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol, a 4-phenylpiperidine (B165713) derivative, presents a unique pharmacological profile as a racemic mixture. This technical guide provides a comprehensive overview of the distinct properties of its constituent enantiomers, detailing their synthesis, pharmacology, and the experimental methodologies used for their characterization. The d-isomer is a potent opioid agonist, while the l-isomer acts as an opioid antagonist. This duality results in a mixed agonist-antagonist profile for the racemate, which has been investigated for its potential to provide analgesia with a reduced liability for abuse and other opioid-related side effects. This document consolidates available data on receptor affinity and analgesic potency, outlines detailed experimental protocols, and visualizes key pathways and workflows to serve as a critical resource for professionals in the field of pharmacology and drug development.

Introduction

This compound (also known as LY150720) is a centrally acting opioid analgesic developed by Eli Lilly in the 1970s.[1] It is a racemic mixture whose pharmacological activity is a composite of the distinct and opposing actions of its stereoisomers.[2] The analgesic properties of this compound are attributed to its dextrorotatory (+) enantiomer, which acts as a potent opioid agonist.[2] Conversely, the levorotatory (-) enantiomer is an opioid antagonist, which modulates the overall effect of the racemate.[2] This unique combination of agonist and antagonist properties within a single racemic compound has been a subject of interest for developing analgesics with a potentially safer profile and lower abuse potential compared to traditional opioids.[1][2]

Physicochemical and Stereochemical Properties

This compound is a 4-phenylpiperidine derivative.[2] The absolute configurations of its enantiomers have been determined, with the agonist (+)-enantiomer possessing the (3R,4R) configuration and the antagonist (-)-enantiomer having the (3S,4S) configuration.

Pharmacological Profile

The pharmacological effects of racemic this compound are a direct consequence of the interplay between its agonist and antagonist isomers.

Receptor Binding Affinity

This compound exhibits a high affinity for both mu (µ) and delta (δ) opioid receptors, with a markedly lower affinity for the kappa (κ) opioid receptor.[2] Specific binding affinity data (Ki values) for the racemate and individual enantiomers are not widely reported in publicly available literature. However, the qualitative description from multiple sources indicates a strong interaction with the primary receptors mediating analgesia.

Table 1: Summary of Opioid Receptor Binding Affinity

| Compound | Receptor Type | Binding Affinity (Qualitative) |

| Racemic this compound | µ-opioid | High[2] |

| δ-opioid | High[2] | |

| κ-opioid | Low[2] |

In Vivo Analgesic Potency

The analgesic activity of this compound resides in its d-isomer, while the l-isomer acts to limit the analgesic efficacy of the racemate.[3] The racemic mixture has an analgesic potency estimated to be approximately one-third that of morphine in preclinical models such as the mouse writhing and rat tail heat tests.[2] The antagonist potency of the l-isomer is about one-tenth that of nalorphine.[2] A quantitative measure of the antagonist activity of the l-isomer (LY136595) was determined in an electric shock titration study in squirrel monkeys, yielding a pA2 value of 5.67.[1][3]

Table 2: Summary of In Vivo Pharmacological Activity

| Compound | Test | Species | Potency |

| Racemic this compound | Mouse Writhing Test | Mouse | ~1/3 the potency of morphine[2] |

| Rat Tail Heat Test | Rat | ~1/3 the potency of morphine[2] | |

| l-isomer (LY136595) | Opioid Antagonism | - | ~1/10 the potency of nalorphine[2] |

| Electric Shock Titration | Squirrel Monkey | pA2 = 5.67[1][3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's racemic properties.

Stereoselective Synthesis of this compound

A concise, stereoselective synthesis of this compound has been reported. The following is a summary of the synthetic route:

-

Horner-Wadsworth-Emmons Reaction: 1,3-Dimethyl-4-piperidone undergoes a Horner-Wadsworth-Emmons reaction to form an exocyclic enone. Reaction conditions are optimized to prevent double-bond isomerization.

-

Directed 1,4-Addition: A directed 1,4-addition of an aryl cuprate (B13416276) is performed on the enone. The existing methyl group at the C-3 position of the piperidone ring directs the incoming aryl group to achieve the desired stereochemistry.

-

Reduction and Deprotection: Subsequent reduction and deprotection steps yield the final this compound molecule with a high degree of stereochemical control.

Chiral Separation of this compound Enantiomers

General Protocol for Chiral HPLC Separation:

-

Column Selection: Screen a variety of commercially available chiral columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to identify a stationary phase that provides enantiomeric separation.

-

Mobile Phase Optimization:

-

For normal-phase chromatography, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used.

-

For reverse-phase chromatography, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is employed.

-

The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be used to improve peak shape and resolution.

-

-

Method Validation: Once optimal conditions are found, the method should be validated for parameters such as linearity, precision, accuracy, and robustness according to standard guidelines.

Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

-

Receptor Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines (e.g., CHO, HEK293) or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

-

Competitive Binding:

-

A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (racemic this compound or its individual enantiomers) are added to compete with the radioligand for binding to the receptor.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Analgesic Assays

4.4.1. Hot Plate Test

The hot plate test is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Acclimation: Animals (typically mice or rats) are acclimated to the testing room and apparatus.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: The test compound (racemic this compound or its d-isomer), a vehicle control, or a positive control (e.g., morphine) is administered to different groups of animals.

-

Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to the pain response is measured again.

-

Data Analysis: The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50 (the dose that produces a maximal effect in 50% of the animals).

4.4.2. Tail Flick Test

The tail flick test also measures the response to a thermal stimulus and is a common method for evaluating opioid analgesics.

-

Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Acclimation and Baseline: Animals are gently restrained, and the tail is positioned in the apparatus. The baseline latency for the animal to flick its tail away from the heat source is recorded. A cut-off time is employed.

-

Drug Administration: Test compounds, vehicle, or a positive control are administered.

-

Post-treatment Latency: The tail flick latency is measured at predetermined intervals after drug administration.

-

Data Analysis: An increase in the tail flick latency indicates analgesia. ED50 values can be calculated from the dose-response data.

Signaling Pathways

The d-isomer of this compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein signaling pathway. The l-isomer, being an antagonist, would competitively inhibit this pathway.

Conclusion

This compound represents a fascinating case study in stereopharmacology. Its racemic nature, combining a potent opioid agonist with an antagonist, results in a unique mixed-action profile. While it showed promise as an analgesic with a potentially improved safety profile, it was never commercialized. The information presented in this guide, including the qualitative pharmacological data, and detailed general experimental protocols, provides a valuable resource for researchers and professionals in pharmacology and drug development. Further investigation into the quantitative aspects of its receptor binding and in vivo potency could provide deeper insights into the structure-activity relationships of mixed-action opioids and inform the design of future analgesic therapies.

References

An In-depth Technical Guide to the Core Properties of Picenadol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picenadol hydrochloride is a synthetic opioid analgesic belonging to the 4-phenylpiperidine (B165713) class of compounds. Developed in the 1970s, it possesses a unique pharmacological profile as a racemic mixture. The two enantiomers of this compound exhibit distinct and opposing activities at the opioid receptors, making it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the known chemical, physical, and pharmacological properties of this compound hydrochloride, with a focus on its core attributes relevant to drug development and research.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound base. While extensive quantitative data on its physicochemical properties are not widely published, the fundamental characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol hydrochloride | [1] |

| Synonyms | LY-150720 hydrochloride | [2] |

| CAS Number | 74685-16-8 | [2] |

| Molecular Formula | C₁₆H₂₅NO · HCl | [3] |

| Molecular Weight | 283.84 g/mol | [3] |

| Melting Point | Not available in the searched literature. | |

| Solubility | Soluble in DMSO. Quantitative aqueous solubility data is not available. | [4] |

| pKa | Not available in the searched literature. |

Pharmacological Properties

This compound is characterized as an opioid mixed agonist-antagonist.[5] This activity is a composite of the individual actions of its stereoisomers. The (+)-enantiomer (d-isomer) is a potent agonist at the µ-opioid receptor, responsible for the analgesic effects.[1][2] Conversely, the (-)-enantiomer (l-isomer) acts as a weak competitive antagonist at the µ-receptor.[2][5] This unique combination results in a compound with a reduced potential for abuse and physical dependence compared to pure opioid agonists.[5]

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity/Potency | Isomer/Mixture | Reference |

| µ-Opioid Receptor (MOR) | High Affinity (Agonist) | (+)-enantiomer | [1][2] |

| µ-Opioid Receptor (MOR) | Weak Antagonist (pA2 = 5.67 ± 0.07) | (-)-enantiomer | [7][8] |

| δ-Opioid Receptor (DOR) | High Affinity | Racemic Mixture | [5][6] |

| κ-Opioid Receptor (KOR) | Markedly Lower Affinity | Racemic Mixture | [5][6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound hydrochloride are not specifically published. However, standard methodologies can be applied to determine its key properties.